3-(4-methylphenyl)-N-(2-phenylpropyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
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Overview
Description
3-(4-methylphenyl)-N-(2-phenylpropyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline moiety, along with phenyl and methylphenyl substituents
Mechanism of Action
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been shown to intercalate with dna . This suggests that the compound could potentially interact with DNA or similar macromolecules within the cell.
Mode of Action
Based on the structural similarity to [1,2,4]triazolo[4,3-a]quinoxaline derivatives, it can be hypothesized that the compound may intercalate with dna . Intercalation is a process where a molecule inserts itself between the planar bases of DNA, disrupting the DNA structure and potentially inhibiting processes such as replication and transcription.
Result of Action
This could make the compound of interest as a potential anticancer agent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methylphenyl)-N-(2-phenylpropyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazole Ring: This step involves the cyclization of an azide and an alkyne to form the triazole ring. The reaction is often catalyzed by copper(I) salts under mild conditions.
Quinazoline Formation: The triazole ring is then fused with a quinazoline moiety through a series of condensation reactions involving appropriate precursors.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-methylphenyl)-N-(2-phenylpropyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents such as alkyl halides and aryl halides are used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation Products: Quinazoline N-oxides.
Reduction Products: Reduced derivatives with altered electronic properties.
Substitution Products: Various substituted derivatives with potential biological activities.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Another triazoloquinazoline derivative with potential anticancer activity.
[1,2,4]Triazolo[4,3-a]pyrazine: Known for its kinase inhibitory properties and potential as an anticancer agent.
Uniqueness
3-(4-methylphenyl)-N-(2-phenylpropyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These properties enhance its binding affinity to molecular targets, making it a promising candidate for drug development.
Properties
IUPAC Name |
3-(4-methylphenyl)-N-(2-phenylpropyl)triazolo[1,5-a]quinazolin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5/c1-17-12-14-20(15-13-17)23-25-27-24(26-16-18(2)19-8-4-3-5-9-19)21-10-6-7-11-22(21)30(25)29-28-23/h3-15,18H,16H2,1-2H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHPBRACTONQOIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCC(C)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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